Biotin-PEG4-PC-PEG4-alkyne Biotin-PEG4-PC-PEG4-alkyne PC-Biotin-PEG4-PEG4-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2). PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1563900
InChI: InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1
SMILES: CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C
Molecular Formula: C42H66N6O15S
Molecular Weight: 927.08

Biotin-PEG4-PC-PEG4-alkyne

CAS No.:

Cat. No.: VC1563900

Molecular Formula: C42H66N6O15S

Molecular Weight: 927.08

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biotin-PEG4-PC-PEG4-alkyne -

Specification

Molecular Formula C42H66N6O15S
Molecular Weight 927.08
IUPAC Name 1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1
Standard InChI Key OMTHNWBCRDLESW-UFVNHSNHSA-N
SMILES CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C
Appearance Solid powder

Introduction

Chemical Properties and Structure

Biotin-PEG4-PC-PEG4-alkyne is a polyethylene glycol (PEG)-based linker that contains a biotin moiety connected to a terminal alkyne group through a linear PEG chain with a photocleavable (PC) component in its structure. The compound has specific physicochemical properties that make it ideal for various biochemical applications.

PropertyValue
Molecular Weight927.07
Molecular FormulaC₄₂H₆₆N₆O₁₅S
AppearanceWhite to grey amorphous solid
SolubilityDMSO, DMF, organic solvents
Purity≥95%
CAS Number1869922-24-6

The structural design of Biotin-PEG4-PC-PEG4-alkyne features multiple functional components:

  • A biotin moiety for streptavidin/avidin binding

  • Two hydrophilic PEG4 spacers that enhance aqueous solubility

  • A photocleavable (PC) linker that enables controlled release

  • A terminal alkyne group for click chemistry reactions

Mechanism of Action

Biotin-PEG4-PC-PEG4-alkyne operates through a dual mechanism that leverages both the strong biotin-streptavidin interaction and copper-catalyzed click chemistry:

Click Chemistry Conjugation

The terminal alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, forming a stable triazole linkage. This reaction occurs under mild conditions and is highly specific, allowing for precise labeling of biomolecules . The click reaction typically requires:

  • Copper(I) catalyst

  • Azide-functionalized target molecule

  • Aqueous or organic solvent conditions

Biotin-Streptavidin Binding

Following conjugation, the biotin moiety can bind with exceptionally high affinity to streptavidin or avidin proteins. This interaction (Kd ≈ 10⁻¹⁵ M) is one of the strongest non-covalent biological interactions known, enabling efficient capture of labeled biomolecules for purification or detection purposes .

Applications in PROTAC Technology

Biotin-PEG4-PC-PEG4-alkyne is extensively used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed for targeted protein degradation.

Role in PROTAC Development

In PROTAC applications, this compound serves as a critical linker between:

  • An E3 ubiquitin ligase-binding moiety

  • A target protein-binding ligand

The careful design of this linker is crucial for:

  • Promoting productive ternary complex formation

  • Facilitating protein ubiquitination

  • Enhancing degradation efficiency

  • Providing target selectivity

Advantage of PEG4 Linkers in PROTACs

The PEG4 components provide several advantages in PROTAC design:

  • Enhanced aqueous solubility

  • Reduced aggregation

  • Improved pharmacokinetic properties

  • Flexible connection that minimizes steric hindrance

  • Sufficient length to allow proper spatial arrangement of the two binding moieties

Bioconjugation Applications

Beyond PROTAC development, Biotin-PEG4-PC-PEG4-alkyne has numerous applications in bioconjugation and biomolecular labeling.

Labeling of Biomolecules

The compound is particularly useful for:

  • Introduction of biotin tags to azide-containing biomolecules

  • Labeling of proteins, nucleic acids, and other biological molecules

  • Enabling downstream detection via streptavidin-conjugated probes

  • Affinity purification of labeled biomolecules

Advantages in Bioconjugation

The specific design features of Biotin-PEG4-PC-PEG4-alkyne offer several advantages:

  • The extended hydrophilic spacer improves the solubility of labeled molecules in aqueous media

  • The photocleavable component allows for controlled release of captured biomolecules

  • The combination of biotin and click chemistry provides dual functionality for complex applications

Release Mechanisms

A distinctive feature of Biotin-PEG4-PC-PEG4-alkyne is its incorporated release mechanisms, which overcome traditional limitations of biotin-streptavidin purification.

Photocleavable Release

The photocleavable (PC) moiety enables:

  • Efficient release of captured biomolecules under mild conditions

  • Photolysis using near-UV, low-intensity light (typically 365 nm at 1-5 mW/cm²)

  • Cleavage without harsh chemical treatments that might denature proteins

  • Release of the target molecule with minimal modification (small molecular fragment left behind)

Chemical Release (Dde Protection)

Some variants incorporate a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group that allows:

  • Efficient release of captured biotinylated molecules from streptavidin/avidin

  • Mild release conditions using hydrazine

  • Specific elution of labeled targets without disrupting the entire complex

Comparison with Similar Compounds

Biotin-PEG4-PC-PEG4-alkyne belongs to a family of biotin-alkyne reagents with varying structures and properties.

CompoundMolecular WeightFeaturesApplications
Biotin-PEG4-PC-PEG4-alkyne927.07Dual PEG4 linkers, photocleavable groupPROTAC development, click chemistry, photocleavable purification
Biotin-PEG4-Alkyne457.59Single PEG4 linker, no cleavable groupClick chemistry biotinylation, basic bioconjugation
PC Biotin Alkyne780.34Photocleavable linkerAffinity purification with photocleavage capability
Biotin Alkyne528.26Basic structure without cleavable groupsSimple biotinylation via click chemistry

This comparison highlights the specialized design of Biotin-PEG4-PC-PEG4-alkyne for applications requiring both spacious linking and controlled release mechanisms .

Storage ParameterRecommendation
Temperature-20°C
AtmosphereDesiccated
Light ExposureProtect from light
Shelf LifeTypically 24 months under proper storage
TransportationRoom temperature for up to 3 weeks
Stock SolutionDMSO or DMF, store at -80°C

Following these storage recommendations ensures the reactivity and functionality of this sensitive compound .

Research Applications and Future Directions

Current Research Applications

Recent publications have demonstrated the utility of Biotin-PEG4-PC-PEG4-alkyne in various advanced research applications:

  • Development of isoform-selective PROTAC molecules

  • RNA proximity labeling studies

  • Protein-protein interaction mapping

  • Targeted drug delivery systems

  • Proteomics and biomarker discovery

Future Directions

The versatility of Biotin-PEG4-PC-PEG4-alkyne suggests several promising future applications:

  • Integration into more complex multi-functional probes

  • Development of stimuli-responsive drug delivery systems

  • Advanced spatial proteomics techniques

  • Combination with emerging biotechnologies like CRISPR-based approaches

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